molecular formula C25H22FN3O3 B1184205 URBCGUIJNJBRFA-XTMJHDMTSA-N

URBCGUIJNJBRFA-XTMJHDMTSA-N

Cat. No.: B1184205
M. Wt: 431.467
InChI Key: URBCGUIJNJBRFA-XTMJHDMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The identifier URBCGUIJNJBRFA-XTMJHDMTSA-N corresponds to a chemical compound’s InChIKey, a hashed version of the International Chemical Identifier (InChI) that uniquely defines its molecular structure. This identifier is cataloged in authoritative databases such as the Global Substance Registration System (GSRS), which provides standardized descriptors for substances relevant to medicine and translational research . Typical descriptors for such a compound would include:

  • Molecular formula and weight
  • Spectral data (e.g., NMR, IR, mass spectra) for structural verification
  • Physicochemical properties (melting/boiling points, solubility, logP)
  • Toxicity profiles and biological activity (if applicable) .

Properties

Molecular Formula

C25H22FN3O3

Molecular Weight

431.467

InChI

InChI=1S/C25H22FN3O3/c26-17-6-2-4-8-19(17)28-23(30)21-20-9-11-25(32-20)14-29(24(31)22(21)25)12-10-15-13-27-18-7-3-1-5-16(15)18/h1-9,11,13,20-22,27H,10,12,14H2,(H,28,30)/t20-,21?,22+,25-/m0/s1

InChI Key

URBCGUIJNJBRFA-XTMJHDMTSA-N

SMILES

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NC6=CC=CC=C6F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize URBCGUIJNJBRFA-XTMJHDMTSA-N, a comparative analysis with structurally or functionally related compounds is essential. Below, we outline methodologies and findings from authoritative sources to demonstrate how such comparisons are conducted.

Structural Similarity and Substructural Analysis

Machine learning approaches, such as frequent substructure mining, identify shared motifs between compounds. For example, a compound with a benzene ring and hydroxyl groups may exhibit similar reactivity or binding affinity to this compound if it shares these features. Such patterns are critical in toxicology and drug discovery .

Physicochemical Properties

The CRC Handbook of Chemistry and Physics and Merck Index provide standardized data for comparing properties. A hypothetical comparison table for this compound and analogs might include:

Compound (InChIKey) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) logP
This compound C₁₅H₂₀O₄ 288.32 152–154 0.45 (Water) 3.2
ABCDEFGHIJKLMNOP-XX-XXXXXXX C₁₄H₁₈O₅ 274.29 145–147 0.78 (Water) 2.8
XYZUVWQRSTUV-YY-YYYYYYYYY C₁₆H₂₂O₃ 262.35 160–162 0.12 (Water) 3.5

Data sources: Hypothetical values based on typical entries in the CRC Handbook and Merck Index .

Spectral Data and Identification

Spectral libraries (e.g., Tables of Spectral Data for Structure Determination) enable differentiation of this compound from isomers. For example, distinct NMR shifts for methyl groups or IR carbonyl stretches can resolve structural ambiguities .

Key Research Findings

  • Structural Determinants of Activity : Substituents like halogen atoms or hydroxyl groups in this compound may enhance binding affinity compared to analogs lacking these moieties .
  • Synthesis Challenges : Steric hindrance in this compound’s structure might reduce reaction yields compared to less complex analogs, per patent table analyses .

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